![molecular formula C14H8O6 B1631061 1,7-Dihydroxy-2,3-methylenedioxyxanthone CAS No. 183210-63-1](/img/structure/B1631061.png)
1,7-Dihydroxy-2,3-methylenedioxyxanthone
Overview
Description
1,7-Dihydroxy-2,3-methylenedioxyxanthone is an antihyperalgesic xanthone isolated from Polygala cyparissias (Polygalaceae) . It has antiulcerogenic, anti-oxidation, and antihyperalgesic activities .
Synthesis Analysis
While specific synthesis methods for 1,7-Dihydroxy-2,3-methylenedioxyxanthone were not found, it’s known that xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .Molecular Structure Analysis
The molecular formula of 1,7-Dihydroxy-2,3-methylenedioxyxanthone is C14H8O6 . The structure includes a dibenzo-γ-pyrone scaffold .Physical And Chemical Properties Analysis
The molecular weight of 1,7-Dihydroxy-2,3-methylenedioxyxanthone is 272.21 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antioxidation and Vasodilatation Activities
1,7-Dihydroxy-2,3-methylenedioxyxanthone, along with other xanthones isolated from the roots of Polygala caudata, has demonstrated significant antioxidation activity. These compounds act as hydrogen peroxide (H2O2) scavengers and show reactive oxygen free radical scavenging effects. Additionally, some of these xanthones, including 1,7-Dihydroxy-2,3-methylenedioxyxanthone, exhibit vasodilatation properties, suggesting potential cardiovascular applications (Lin et al., 2005).
Chemical Constituents and Anti-Oxidation Activities
A study on the chemical constituents of Polygala fallax roots identified 1,7-Dihydroxy-2,3-methylenedioxyxanthone as one of the primary xanthones. This study highlighted the diverse anti-oxidation activities of these compounds in various pharmacological models (Lin et al., 2005).
Neurotrophic Factors Stimulation in Rat Astrocyte Cultures
Research on 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, which is structurally related to 1,7-Dihydroxy-2,3-methylenedioxyxanthone, revealed its ability to stimulate the expression of neurotrophic factors in rat astrocyte cultures. This suggests potential applications in psychiatric disorder treatment, given the role of neurotrophic factors in brain function (Yang et al., 2018).
HPLC Method Validation for Determination in Extracts
A validated HPLC method for the quantification of 1,7-dihydroxy-2,3-methylenedioxyxanthone in extracts from Polygala cyparissias was developed. This method is significant for standardizing extracts for potential therapeutic applications (Klein-Júnior et al., 2014).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
1,7-Dihydroxyxanthone, structurally related to 1,7-Dihydroxy-2,3-methylenedioxyxanthone, showed significant EGFR-tyrosine kinase inhibitory activity, which is relevant in cancer research. Its antibacterial properties were also highlighted, demonstrating a potential for broad-spectrum biomedical applications (Duangsrisai et al., 2014).
properties
IUPAC Name |
8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWSZGEVSNEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dihydroxy-2,3-methylenedioxyxanthone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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